3-Methylbiphenyl

概述

描述

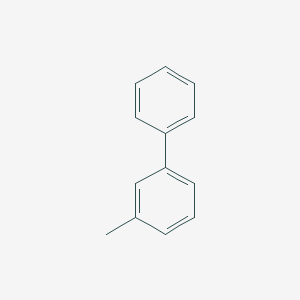

3-Methylbiphenyl (CAS 643-93-6) is a bicyclic aromatic hydrocarbon with the molecular formula C₁₃H₁₂ and a molecular weight of 168.23 g/mol. It consists of a biphenyl backbone with a methyl group substituted at the 3-position of one benzene ring. The compound is a colorless oil at room temperature, as confirmed by its ¹H- and ¹³C-NMR spectral data, which align with literature values . Its IUPAC name is 3-methyl-1,1'-biphenyl, and it is also known as m-methylbiphenyl or 3-phenyltoluene .

This compound is synthesized via Grignard reactions involving cyclohexanone and aryl magnesium halides, followed by dehydration and dehydrogenation steps . It is utilized in research contexts, such as catalytic hydrotreatment studies , forensic volatile profiling , and geochemical maturity assessments .

准备方法

Synthetic Routes and Reaction Conditions: 3-Methylbiphenyl can be synthesized through several methods, one of which involves the Suzuki coupling reaction. This reaction typically involves the coupling of 3-bromo-2-methylbenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out at temperatures ranging from 10°C to 150°C for 1 to 12 hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

化学反应分析

Types of Reactions: 3-Methylbiphenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products:

Oxidation: 3-Methylbenzoic acid or 3-Methylacetophenone.

Reduction: 3-Methylcyclohexylbenzene.

Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

科学研究应用

Applications in Organic Chemistry

1. Intermediate in Organic Synthesis

3-Methylbiphenyl serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized in the development of drugs with anti-inflammatory and antibacterial properties. For instance, biphenyl derivatives have been patented for their roles as antiandrogenic agents and immunosuppressants .

2. Liquid Crystals and OLEDs

Due to its structural properties, this compound is employed in the formulation of liquid crystals used in displays and organic light-emitting diodes (OLEDs). The rigidity and chemical stability of biphenyl compounds make them suitable for these applications .

Environmental Applications

1. Geochemical Marker

Research has demonstrated that this compound is a dominant compound among methylbiphenyl isomers found in source rocks and crude oils. It serves as a geochemical marker for assessing the thermal maturity of organic matter in sedimentary basins, such as those in Australia and Pakistan . The distribution patterns of this compound provide insights into the depositional environment and source facies of petroleum reservoirs.

2. Pollution Monitoring

As a component of polycyclic aromatic hydrocarbons (PAHs), this compound can be monitored in environmental samples to assess pollution levels. Its presence in sediments can indicate anthropogenic influences on ecosystems.

Case Studies

作用机制

The mechanism of action of 3-Methylbiphenyl involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through catalytic or non-catalytic processes. The specific pathways depend on the type of reaction and the conditions employed .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers

3-Methylbiphenyl belongs to the alkylbiphenyl family, which includes isomers differing in methyl substitution positions. Key isomers and related compounds are compared below:

Key Differences:

- Thermodynamic Stability : 3- and 4-Methylbiphenyl isomers dominate over 2-Methylbiphenyl in natural samples due to steric and electronic factors .

- Geochemical Ratios : The ratio of 3-MBP/(3- + 4-MBP) increases with thermal maturity (e.g., 0.7 in high-maturity condensates) .

- Mass Spectrometry : In shock tube experiments, 3- and 4-Methylbiphenyl contribute ~42% each to the m/z 168 signal, while 2-Methylbiphenyl contributes 17% .

Environmental Behavior and Biomagnification

In Baltic Sea top consumers (e.g., harbor seals), its biomagnification factor (BMF) exceeds 2 in blubber tissues, comparable to pyrene but lower than legacy POPs like PCBs (BMF 5–100) . This contrasts with its isomers:

- 4-Methylbiphenyl : Similar BMFs but less abundant in alkylbiphenyl distributions .

- 2-Methylbiphenyl : Rarely detected in environmental samples, suggesting rapid metabolic degradation .

Reactivity in Catalytic Processes

In hydrodesulfurization (HDS) reactions, this compound shows negligible hydrogenation to methylcyclohexylbenzene under standard conditions, unlike bulkier polyaromatics . This contrasts with:

- 4-Methyldibenzothiophene (4-MDBT) : Undergoes direct desulfurization (DDS) or hydrogenation (HYD) pathways .

- Methylnaphthalenes : Higher reactivity due to fewer steric hindrances .

Data Tables

Table 1: Alkylbiphenyl Isomer Abundance in Geochemical Samples

| Sample Type | 3-MBP (%) | 4-MBP (%) | 2-MBP (%) | Reference |

|---|---|---|---|---|

| Baltic Sea Herring | 42 | 42 | 16 | |

| Surma Basin Condensate | 70 | 30 | <1 |

Table 2: Biomagnification Factors (BMFs) in Baltic Sea Top Consumers

| Compound | BMF (Blubber) | BMF (Muscle/Liver) | Reference |

|---|---|---|---|

| This compound | 2–5 | <1 | |

| Pyrene | 2–3 | <1 | |

| PCB 153 | 50–100 | 50–100 |

生物活性

3-Methylbiphenyl (C13H12), also known as m-methylbiphenyl, is an aromatic hydrocarbon that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond with a methyl group attached to the meta position of one of the rings. Its molecular formula is C13H12, and it has a molecular weight of 168.24 g/mol. The compound is characterized by its hydrophobic nature and stability, which influence its biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of biphenyl derivatives, including this compound. Research indicates that biphenyl compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For instance, compounds derived from biphenyl structures have shown significant activity against bacterial peptide deformylase (PDF), which is crucial for bacterial survival. In a comparative study, some derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 63.61 to 167.26 μg/mL, indicating potent antibacterial activity when compared to standard antibiotics like ampicillin .

The antibacterial action of this compound and its derivatives is primarily attributed to their ability to inhibit PDF enzymes. This inhibition disrupts protein synthesis in bacteria, leading to cell death. Molecular docking studies have demonstrated that these compounds bind effectively to the active sites of PDF, suggesting a promising avenue for the development of new antibacterial agents .

Study on Antimicrobial Efficacy

A study conducted on various biphenyl derivatives, including this compound, assessed their antimicrobial properties against several bacterial strains. The results indicated that modifications in the biphenyl structure significantly influenced antibacterial efficacy. For example, while this compound showed moderate activity, certain synthesized derivatives exhibited enhanced potency due to structural optimizations .

Torsional Dynamics and Biological Implications

Research into the torsional angles and conformational dynamics of this compound revealed important insights into its biological interactions. A study using temperature-programmed desorption (TPD) techniques found that this compound undergoes a disorder-to-order transition at approximately 200 K, which may affect its interaction with biological membranes and proteins . Understanding these dynamics can help in predicting the compound's behavior in biological systems.

Comparative Analysis with Other Biphenyl Derivatives

The following table summarizes the biological activities and properties of various biphenyl derivatives compared to this compound:

| Compound | Antibacterial Activity (MIC μg/mL) | Mechanism of Action |

|---|---|---|

| This compound | Moderate (63.61 - 167.26) | PDF inhibition |

| 4'-((5-benzylidene-2,4-dioxothiazolidin-3-yl)methyl)biphenyl | Low (139.28) | PDF inhibition |

| Biphenyl Derivative A | High (below 63) | Cell wall synthesis disruption |

| Biphenyl Derivative B | Moderate (100-150) | Protein synthesis inhibition |

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 3-Methylbiphenyl, and how are purity and yield optimized?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides and methyl-substituted boronic acids. Purification is achieved via column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in ethanol. Yield optimization requires strict control of catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and reaction temperature (80–100°C). Characterization via GC-MS and ¹H/¹³C NMR confirms structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : UV-Vis spectroscopy in ethanol (λmax ~260 nm) identifies π→π* transitions, while fluorescence spectroscopy at 77 K reveals triplet-state lifetimes. IR spectroscopy detects C-H stretching (2850–3000 cm⁻¹) and aromatic ring vibrations (1600 cm⁻¹). NMR assignments rely on coupling patterns: the methyl group (δ 2.3 ppm, singlet) and biphenyl protons (δ 6.8–7.6 ppm, multiplet) .

Q. How are acute toxicity studies for this compound designed to meet regulatory standards?

- Methodological Answer : Follow EPA guidelines for subchronic exposure studies: use rodent models (e.g., Sprague-Dawley rats) with oral gavage doses (10–100 mg/kg/day) over 90 days. Endpoints include liver enzyme assays (ALT, AST), histopathology, and lipid peroxidation markers. Control groups receive vehicle (e.g., corn oil), and data are analyzed using ANOVA with post-hoc Tukey tests .

Advanced Research Questions

Q. How do methyl substitution patterns (2-, 3-, or 4-methyl) influence the electronic structure and photophysical properties of biphenyl derivatives?

- Methodological Answer : Comparative UV-Vis and fluorescence studies in ethanol show bathochromic shifts for this compound (vs. 2-/4-methyl) due to steric hindrance altering conjugation. Computational DFT calculations (B3LYP/6-311+G(d,p)) quantify HOMO-LUMO gaps and charge distribution. For example, this compound exhibits a 0.2 eV lower bandgap than 4-Methylbiphenyl .

Q. How can meta-analysis resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Systematic literature reviews (e.g., PRISMA guidelines) should stratify studies by dose, exposure duration, and model organisms. Contradictions in hepatotoxicity data may arise from metabolic differences (e.g., CYP450 isoform expression). Use funnel plots and Egger’s regression to assess publication bias, followed by dose-response modeling to harmonize findings .

Q. What computational approaches predict the environmental degradation pathways of this compound?

- Methodological Answer : Molecular dynamics simulations (AMBER force field) model hydroxyl radical (•OH) interactions in aqueous environments. Quantum mechanics (QM/MM) identifies reactive sites for oxidation, prioritizing C3-methyl cleavage. Validate predictions via LC-MS analysis of degradation byproducts (e.g., biphenyl-3-carboxylic acid) in ozone-exposure experiments .

Q. Data Presentation Guidelines

- Tables : Include absorption maxima (λmax), fluorescence quantum yields, and toxicity thresholds (e.g., LD50).

- Figures : Use color-coded DFT orbital diagrams or dose-response curves with error bars. Avoid overcrowding with chemical structures .

- Meta-Analysis : Provide raw datasets and R/Python scripts for reproducibility .

属性

IUPAC Name |

1-methyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDIDUXTRAITDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060941 | |

| Record name | 3-Methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 4-5 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methylbiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00796 [mmHg] | |

| Record name | 3-Methylbiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

643-93-6 | |

| Record name | 3-Methylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFP6EO4J6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。